molecular formula C14H12FNO2 B8306378 2-[2-(3-Fluoro-phenyl)-ethyl]-nicotinic acid

2-[2-(3-Fluoro-phenyl)-ethyl]-nicotinic acid

Cat. No. B8306378
M. Wt: 245.25 g/mol
InChI Key: KBJLTLNOUZYWLN-UHFFFAOYSA-N
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Patent
US07411072B2

Procedure details

Combine crude 2-[2-(3-fluoro-phenyl)-ethyl]-nicotinic acid (2.06 g, 15.0 mmol) and polyphosphoric acid (100 g) and heat the mixture to 160° C. for 6 h. Allow slow cooling of the reaction mixture over 12 h, then reheat the mixture to 160° C. and pour it into ice (200 g). Complete the transfer using water and adjust the pH of the aqueous mixture to ˜8.0 with 50% aqueous sodium hydroxide solution. Extract the product with methylene chloride. Dry the combined organic extracts with magnesium sulfate, filter and concentrate. Purify the crude product via flash chromatography (25% ethyl acetate/hexanes to 50% ethyl acetate/hexanes) to provide 1.54 mg (81%) of purified product. LCMS (APCI-pos): 228.1 (M+H). 1HNMR (CDCl3, 400 MHz): δ8.63 (dd, 1H), 8.39 (dd, 1H), 8.01 (dd, 1H), 7.31 (dd, 1H), 7.02 (dt, 1H), 6.95 (dd, 1H), 3.46-3.43 (m, 2H), 3.23-3.21 (m, 2H). (Literature reference: Journal of Heterocyclic Chemistry 1971, 73).
Quantity
2.06 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
81%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][C:10]2[N:18]=[CH:17][CH:16]=[CH:15][C:11]=2[C:12]([OH:14])=O)[CH:5]=[CH:6][CH:7]=1.[OH-].[Na+]>O>[F:1][C:2]1[CH:7]=[CH:6][C:5]2[C:12](=[O:14])[C:11]3[C:10]([CH2:9][CH2:8][C:4]=2[CH:3]=1)=[N:18][CH:17]=[CH:16][CH:15]=3 |f:1.2|

Inputs

Step One
Name
Quantity
2.06 g
Type
reactant
Smiles
FC=1C=C(C=CC1)CCC1=C(C(=O)O)C=CC=N1
Name
polyphosphoric acid
Quantity
100 g
Type
reactant
Smiles
Step Two
Name
ice
Quantity
200 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Allow slow cooling of the reaction mixture over 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
to 160° C.
EXTRACTION
Type
EXTRACTION
Details
Extract the product with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organic extracts with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify the crude product via flash chromatography (25% ethyl acetate/hexanes to 50% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC2=C(C(C=3C(=NC=CC3)CC2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.54 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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